molecular formula C13H12O2 B1359811 2-Naphthyl glycidyl ether CAS No. 5234-06-0

2-Naphthyl glycidyl ether

Cat. No.: B1359811
CAS No.: 5234-06-0
M. Wt: 200.23 g/mol
InChI Key: BKYSFVJCBRHGMA-UHFFFAOYSA-N
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Description

2-Naphthyl glycidyl ether (CAS 5234-06-0) is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is characterized by a naphthalene ring system connected to a reactive glycidyl group containing a three-membered epoxide ring . Its molecular architecture combines an extended π-electron system with the high ring strain of the epoxide functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research . A primary application of this compound is in the pharmaceutical industry, where it is recognized as a key impurity and degradation product of the drug Propranolol, a non-selective beta-blocker . As such, it serves as a critical reference standard for analytical method development, method validation, and quality control (QC) in the manufacture of Abbreviated New Drug Applications (ANDA) . The compound is typically synthesized via the Williamson Ether Synthesis, involving the reaction of 2-naphthol with epichlorohydrin under basic conditions, a process that can achieve high yields . This product is intended for research purposes only and is not approved for human or veterinary use. Proper handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated area, must be followed .

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYSFVJCBRHGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966724
Record name 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5234-06-0
Record name 2-[(2-Naphthalenyloxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl glycidyl ether
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Record name 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane
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Record name [(2-naphthyloxy)methyl]oxirane
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Record name 2-NAPHTHYL GLYCIDYL ETHER
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Preparation Methods

Overview

The most commonly reported and industrially relevant method for preparing 2-Naphthyl glycidyl ether is the Williamson Ether Synthesis . This involves the reaction of 2-naphthol with epichlorohydrin under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

Reaction Mechanism

  • The hydroxyl group of 2-naphthol is deprotonated by the base, forming a nucleophilic phenolate ion.
  • This nucleophile attacks the epoxide ring of epichlorohydrin, leading to ring opening and formation of the glycidyl ether linkage.
  • The reaction proceeds via nucleophilic substitution, yielding this compound.

Typical Reaction Conditions

Parameter Typical Value/Condition
Reactants 2-Naphthol, Epichlorohydrin
Base Sodium hydroxide or Potassium carbonate
Solvent Anhydrous 2-butanone or similar aprotic solvent
Temperature Approximately 75 °C
Reaction Time 3 hours
Yield Up to 95%

Experimental Example

  • 0.025 mol of 2-naphthol and 0.073 mol of potassium carbonate are dissolved in anhydrous 2-butanone.
  • Epichlorohydrin is added, and the mixture is refluxed at 75 °C for 3 hours.
  • The reaction progress is monitored by thin-layer chromatography.
  • After completion, the mixture is filtered, solvent removed under vacuum, and product purified by column chromatography.
  • The process yields this compound with a boiling point of approximately 200 °C and a yield of 95%.

Catalytic Variations and Improvements

Phase Transfer Catalysis (PTC)

  • Phase transfer catalysts can be used to enhance the reaction efficiency by facilitating the transfer of the phenolate ion from the aqueous phase to the organic phase where epichlorohydrin resides.
  • This method improves yield and reduces reaction time, making it suitable for industrial scale-up.

Use of Fluoride Salts

  • Some patents describe the use of fluoride salts as catalysts to prepare glycidyl ethers with improved yield and optical purity.
  • This method minimizes racemization when optically active epichlorohydrin is used, which could be relevant if chiral forms of this compound are desired.

Industrial Production Considerations

Continuous Flow Reactors

  • Industrial production often employs continuous flow reactors to optimize temperature control, mixing, and reaction time.
  • This leads to improved yields, better reproducibility, and safer handling of epichlorohydrin, which is hazardous.

Catalyst Selection

  • Basic catalysts such as sodium hydroxide remain standard.
  • Phase transfer catalysts or tin-based catalysts (e.g., tin difluoride) may be employed depending on the substrate and desired reaction kinetics.

Purification

  • After reaction completion, the mixture is typically neutralized, and organic phases are separated.
  • The product is purified by solvent extraction, drying (e.g., over magnesium sulfate), and distillation or chromatography to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Solvent Temperature Yield (%) Notes
Williamson Ether Synthesis 2-Naphthol, Epichlorohydrin NaOH or K2CO3 Anhydrous 2-butanone ~75 °C ~95 Most common, high yield, scalable
Phase Transfer Catalysis 2-Naphthol, Epichlorohydrin PTC (quaternary ammonium salts) Biphasic system 50-80 °C High Improved reaction rate and phase transfer
Fluoride Salt Catalysis 2-Naphthol, Epichlorohydrin Fluoride salts Organic solvent Variable High Preserves optical purity, less racemization
Continuous Flow Reactor 2-Naphthol, Epichlorohydrin NaOH or PTC Various Controlled High Industrial scale, efficient and safe

Research Findings and Analytical Data

  • Yield and Purity : The Williamson method consistently achieves yields above 90% with high purity, confirmed by NMR and IR spectroscopy.
  • Epoxy Value : Glycidyl ethers typically show epoxy values close to theoretical values, indicating efficient epoxide formation.
  • Optical Purity : When optically active epichlorohydrin is used, fluoride salt catalysis helps maintain enantiomeric excess, important for pharmaceutical intermediates.
  • Reaction Monitoring : TLC and NMR are standard for monitoring conversion and purity during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The epoxide ring in 2-NGE readily undergoes nucleophilic attack, forming derivatives with alcohols, amines, and thiols.

Reagents and Conditions

  • Nucleophiles : Primary/secondary amines (e.g., aniline), thiols (e.g., ethanethiol), alcohols (e.g., methanol)

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂), bases (e.g., NaOH), or phase-transfer catalysts (e.g., tetrabutylammonium bromide)

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) at 25–80°C

Products

SubstrateProductYield (%)Selectivity (%)
Aniline2-Naphthyl glyceryl aniline8592
Ethanethiol2-Naphthyl glyceryl thioether7888
Methanol2-Naphthyl glyceryl methyl ether9095

Mechanism : The reaction proceeds via SN2 attack at the less hindered epoxide carbon, forming a diol intermediate that subsequently loses water .

Oxidation Reactions

2-NGE is oxidized to generate naphthoquinones, which are valuable in dye and pharmaceutical synthesis.

Reagents and Conditions

  • Oxidizing Agents : KMnO₄ (acidic/neutral media), CrO₃, or m-CPBA

  • Solvents : Acetone, dichloromethane at 0–25°C

Products

Oxidizing AgentProductYield (%)
KMnO₄ (H₂SO₄)2-Naphthoquinone72
m-CPBAEpoxide diol (cis)68

Note : Over-oxidation may occur with strong agents, leading to carboxylic acids.

Reduction Reactions

The epoxide ring is reduced to a diol, enhancing water solubility for biological applications.

Reagents and Conditions

  • Reducing Agents : LiAlH₄, NaBH₄ (with Lewis acids), or catalytic hydrogenation (H₂/Pd)

  • Solvents : THF, ethanol at 0–60°C

Products

Reducing AgentProductYield (%)
LiAlH₄2-Naphthyl-1,2-diol89
H₂/Pd2-Naphthyl-1,3-diol75

Mechanism : Hydride attack opens the epoxide ring, forming vicinal diols with stereochemical control .

Enzymatic Hydrolysis

Epoxide hydrolases catalyze the enantioselective hydrolysis of 2-NGE, producing chiral diols for asymmetric synthesis.

Key Findings

  • Enzymes : Aspergillus niger epoxide hydrolase

  • Conditions : pH 7.0, 30°C, aqueous buffer

  • Outcome : (R)-diol (ee >98%) at 95% conversion

Application : Synthesis of enantiopure β-blockers and chiral ligands .

Polymerization Reactions

2-NGE serves as a monomer in epoxy resins and cross-linked polymers.

Conditions

  • Catalysts : Amines (e.g., triethylamine), BF₃ complexes

  • Temperature : 80–120°C

  • Products : Thermoset polymers with high thermal stability (>200°C)

Comparative Reactivity with Analogues

CompoundEpoxide Ring StrainReaction Rate (vs. 2-NGE)Selectivity in SN2 (%)
Phenyl glycidyl etherModerate0.5×85
1-Naphthyl glycidyl etherHigh1.2×78
2-NGEHigh1.0× (reference)92

Key Insight : The naphthalene ring in 2-NGE enhances steric hindrance, favoring regioselective attacks at the less hindered epoxide carbon.

Scientific Research Applications

Organic Synthesis

2-Naphthyl glycidyl ether serves as a crucial intermediate in synthesizing complex organic molecules and heterocycles. Its epoxide functionality allows for various chemical transformations, making it valuable in developing new compounds with specific properties.

Polymer Chemistry

The compound is utilized in the production of polymers and resins, where it acts as a cross-linking agent. This application enhances the mechanical properties and thermal stability of polymeric materials, leading to improved performance in industrial applications.

Biochemical Applications

In biochemical research, this compound is employed to study enzyme-catalyzed reactions, particularly those involving epoxide hydrolases. These enzymes are essential for hydrolyzing epoxide groups, facilitating the formation of diols, which are important intermediates in pharmaceuticals and fine chemicals .

Pharmaceutical Development

The compound is also a precursor for synthesizing pharmaceutical compounds with potential therapeutic properties. Its ability to form enantiomerically pure epoxides makes it valuable in drug development processes .

Industrial Applications

In industrial settings, this compound is used to create specialty chemicals, including softeners, antistatic agents, and emulsifiers. Its versatility allows for the design of new chemical routes that simplify production processes while improving yield and efficiency .

Case Study 1: Synthesis of Naphthyl Derivatives

A study demonstrated the use of this compound as a starting material for synthesizing various naphthyl derivatives through nucleophilic substitution reactions. The research highlighted how different nucleophiles could be employed to modify the glycidyl ether group, resulting in diverse chemical products with potential applications in medicine and materials science.

Case Study 2: Enzyme-Catalyzed Reactions

Research focused on the interaction between this compound and epoxide hydrolases revealed insights into enzyme specificity and efficiency. This study provided valuable data on optimizing reaction conditions to enhance product yields, which is crucial for industrial applications involving this compound.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules and heterocycles
Polymer ChemistryCross-linking agent in polymer production
Biochemical ResearchSubstrate for studying enzyme-catalyzed reactions
Pharmaceutical DevelopmentPrecursor for synthesizing therapeutic compounds
Industrial ChemicalsProduction of specialty chemicals such as softeners and emulsifiers

Mechanism of Action

The mechanism of action of 2-Naphthyl glycidyl ether involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating diverse chemical structures .

Comparison with Similar Compounds

Bisphenol A Diglycidyl Ether (DGEBA)

  • Structure: Derived from bisphenol A (BPA), DGEBA features two glycidyl ether groups linked to a central BPA backbone.
  • Applications : Dominates 90% of global epoxy resin production due to superior mechanical properties and stability .
  • Comparison : Unlike DGEBA, 2-NGE lacks hydroxyl groups from BPA, reducing hydrogen-bonding capacity but increasing hydrophobicity. The naphthyl group in 2-NGE enhances rigidity and thermal resistance, favoring electrochemical applications over DGEBA’s structural uses .

Phenyl Glycidyl Ether (PGE)

  • Structure : A phenyl-substituted glycidyl ether (molecular weight 150.17).
  • Applications : Used in catalytic CO₂ cycloaddition reactions and epoxy diluents.
  • Comparison: In CO₂ cycloaddition, PGE achieves 86.7% yield with a turnover number (TON) of 1137 at 50°C .

2-Biphenylyl Glycidyl Ether

  • Structure : Biphenylyl substituent (molecular weight 226.27).
  • Applications : Intermediate in pharmaceuticals and organic synthesis .
  • NMR studies show distinct reactivity patterns when treated with enzymes like MelH, suggesting structural sensitivity in catalytic processes .

Alkyl-Substituted Glycidyl Ethers

  • Examples : 4-tert-Butylphenyl glycidyl ether (TON 805) and 2-ethylhexyl glycidyl ether (TON 716) .
  • Applications : Reactive diluents in coatings, offering flexibility and reduced viscosity.
  • Comparison : Alkyl chains improve solubility and processability but sacrifice thermal stability. 2-NGE’s aromaticity provides rigidity, making it preferable for high-temperature applications like solid electrolytes .

Furfuryl Glycidyl Ether

  • Structure : Contains a furan ring (molecular weight 154.16).
  • Applications : Research applications in functional polymers.
  • Comparison : The furan’s lower aromaticity compared to naphthalene reduces electronic conjugation, limiting use in conductivity-dependent systems .

Structural and Functional Comparison Table

Compound Substituent Molecular Weight Key Applications Notable Properties References
2-Naphthyl glycidyl ether 2-Naphthyl 200.24 Solid electrolytes, triblock copolymers High rigidity, thermal stability
DGEBA Bisphenol A 340.41 Epoxy resins (structural) High mechanical strength, hydrogen bonding
Phenyl glycidyl ether Phenyl 150.17 Catalysis, diluents Moderate reactivity, low steric hindrance
2-Biphenylyl glycidyl ether Biphenylyl 226.27 Pharmaceuticals High steric bulk, slow kinetics
4-tert-Butylphenyl glycidyl ether tert-Butylphenyl 206.28 Catalysis Steric hindrance, reduced reactivity
2-Ethylhexyl glycidyl ether Ethylhexyl 186.29 Coatings, diluents Flexibility, low viscosity
Furfuryl glycidyl ether Furfuryl 154.16 Research polymers Low aromaticity, limited conductivity

Key Research Findings

  • Solid Electrolytes : Triblock copolymers incorporating 2-NGE (e.g., PNG–PTG–PNG) exhibit ionic conductivity >10⁻⁴ S/cm at room temperature due to the amorphous PTG block and rigid PNG segments .
  • Catalytic Reactivity : Glycidyl ethers with smaller substituents (e.g., phenyl) show higher TON values in CO₂ cycloaddition compared to bulkier analogs, highlighting steric effects .
  • Thermal Stability : 2-NGE-based polymers retain structural integrity above 150°C, outperforming alkyl-substituted ethers in high-temperature applications .

Biological Activity

2-Naphthyl glycidyl ether (2-NGE) is an organic compound with significant implications in various biochemical and industrial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which is highly reactive and enables various chemical transformations. Its molecular formula is C13H12O2C_{13}H_{12}O_2, and it features a naphthalene ring structure attached to a glycidyl ether moiety. This unique structure allows it to participate in a range of biological interactions.

Mechanisms of Biological Activity

1. Interaction with Enzymes:
2-NGE primarily interacts with epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxide groups into diols. This reaction is crucial for the detoxification of epoxides and influences the compound's role in metabolic pathways. The enzymatic conversion of 2-NGE can lead to the formation of metabolites that may exhibit distinct biological activities.

2. Cellular Effects:
Research indicates that 2-NGE can modulate cellular processes such as gene expression and cell signaling. For example, its interaction with epoxide hydrolases can alter metabolite levels, impacting cellular functions related to detoxification and stress responses.

3. Molecular Mechanisms:
At the molecular level, 2-NGE's biological effects are mediated through binding interactions with specific enzymes, leading to alterations in metabolic pathways. These interactions can either inhibit or activate enzyme activity, influencing overall cellular metabolism .

Biochemical Studies

A study focused on the hydrolytic kinetic resolution of α-naphthyl glycidyl ether demonstrated the potential of this compound in producing enantiomerically pure epoxides, which are valuable in pharmaceutical synthesis . The research employed advanced techniques such as X-ray crystallography and molecular dynamics to elucidate the enzyme-substrate interactions.

Toxicological Assessments

Toxicological studies have assessed the safety profile of 2-NGE. In animal models, exposure to high concentrations has shown varying degrees of toxicity, emphasizing the need for careful handling in industrial applications . Notably, lower concentrations did not exhibit significant adverse effects, indicating a threshold for safe exposure .

Applications in Industry and Research

1. Polymer Synthesis:
2-NGE is widely utilized as an intermediate in the synthesis of polymers and resins. Its ability to cross-link with other compounds enhances the mechanical properties and stability of polymeric materials.

2. Pharmaceutical Development:
The compound serves as a precursor for synthesizing pharmaceutical agents, particularly those targeting β-adrenergic receptors. The ability to produce optically pure intermediates makes 2-NGE valuable in drug development processes .

3. Wood Preservation:
Research has explored the use of 2-NGE in enhancing wood properties through chemical modification. Its potential bioactivity against wood-destroying fungi has been investigated, suggesting applications in improving wood durability .

Case Studies

Study Focus Findings
Hydrolytic Kinetic ResolutionEnzyme interactionImproved activity of epoxide hydrolase towards α-naphthyl glycidyl ether leading to optically pure products
Toxicological AssessmentSafety profileNo significant toxicity at low concentrations; higher doses resulted in adverse effects in animal models
Wood ModificationBioactivityPotential effectiveness against wood-destroying fungi when reacted with wood cell wall polymers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-naphthyl glycidyl ether in academic laboratories?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-naphthol with epichlorohydrin under alkaline conditions. A controlled reaction environment (e.g., maintaining pH 8–10 with NaOH) ensures epoxide ring formation without premature polymerization. Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate high-purity products. Cationic ring-opening polymerization () can further modify the compound for polymer networks, using Lewis acids like BF₃·OEt₂ as catalysts .

Q. How can researchers detect and quantify trace amounts of this compound in environmental or biological samples?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (HPLC) with UV detection are standard. For air sampling, Amberlite XAD-7 resin effectively traps glycidyl ethers, followed by desorption with CS₂ and GC analysis ( ). Calibration requires six working standards (0.1–15 mg/mL) to ensure linearity, with quality controls to address matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (N100/P3 filters) and flame-retardant antistatic clothing. Engineering controls (fume hoods) and rigorous glove protocols (EN 374 compliance) minimize dermal exposure. Storage in ventilated, locked containers prevents accidental leakage (). Toxicity data gaps () necessitate assuming precautionary measures akin to structurally similar Group 2B carcinogens like phenyl glycidyl ether .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) models resolve contradictions in the carcinogenicity data of this compound?

  • Methodological Answer : SAR analysis compares this compound to analogs with known carcinogenicity (e.g., phenyl glycidyl ether, Group 2B). Computational tools (e.g., molecular docking) predict DNA adduct formation potential, while in vitro assays (Ames test, micronucleus assay) validate mutagenicity. Discrepancies between predicted and observed data may arise from metabolic activation pathways, requiring hepatic S9 fraction studies to assess bioactivation .

Q. What experimental designs optimize this compound’s reactivity in epoxy resin formulations for high-performance materials?

  • Methodological Answer : Co-polymerization with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) enhances crosslinking density. Reaction parameters (temperature, initiator concentration) are optimized via Design of Experiments (DoE) to balance curing speed and mechanical properties. Real-time FTIR monitors epoxy conversion rates, while dynamic mechanical analysis (DMA) evaluates glass transition temperature (Tg) improvements .

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Conduct tiered testing: (1) Acute toxicity assays (Daphnia magna LC₅₀, algae growth inhibition) under OECD guidelines; (2) Chronic studies assessing biodegradation (OECD 301B) and bioaccumulation (log Kow determination). If persistence is observed (half-life >60 days), advanced models like ECOSAR predict long-term environmental impacts .

Data Interpretation & Conflict Resolution

Q. What strategies reconcile conflicting results in this compound’s genotoxicity studies?

  • Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., bacterial vs. mammalian systems). A tiered approach combines bacterial reverse mutation (Ames test), chromosomal aberration (in CHO cells), and in vivo micronucleus assays. Negative results in mammalian systems but positive in bacterial require metabolite profiling (e.g., S9 liver enzymes) to identify pro-mutagenic intermediates .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects degradation products (e.g., diols from epoxide ring hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf life, while NMR identifies structural changes. Stabilizers like BHT (0.1% w/w) may be added if oxidative degradation is observed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthyl glycidyl ether

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